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molecular formula C9H14BrN3O B3162340 4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine CAS No. 877399-20-7

4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine

Cat. No. B3162340
M. Wt: 260.13 g/mol
InChI Key: COEMCTLCWASVBF-UHFFFAOYSA-N
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Patent
US08785632B2

Procedure details

A mixture of 4-bromo-imidazole (217 mg, 1.48 mmol) and cesium carbonate (875 mg, 2.69 mmol) in dimethylformamide (5 mL) was stirred for 30 minutes. 4-(2-Chloro-ethyl)-morpholine hydrochloride (250 mg, 1.34 mmol) was added and the mixture was heated to 50° C. After heating overnight the reaction was concentrated by rotary evaporation. The residue was suspended in a mixture of dichloromethane and methanol and filtered. The filtrate was concentrated by rotary evaporation. The residue was purified by silica gel chromatography using gradient elution of dichloromethane, methanol to afford 4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine (148 mg, 42%).
Quantity
217 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
875 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[CH:4][NH:5][CH:6]=1.C(=O)([O-])[O-].[Cs+].[Cs+].Cl.Cl[CH2:15][CH2:16][N:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1>CN(C)C=O>[Br:1][C:2]1[N:3]=[CH:4][N:5]([CH2:15][CH2:16][N:17]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)[CH:6]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
217 mg
Type
reactant
Smiles
BrC=1N=CNC1
Name
cesium carbonate
Quantity
875 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
250 mg
Type
reactant
Smiles
Cl.ClCCN1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating overnight the reaction
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated by rotary evaporation
ADDITION
Type
ADDITION
Details
The residue was suspended in a mixture of dichloromethane and methanol
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
elution of dichloromethane, methanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1N=CN(C1)CCN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 148 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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